molecular formula C24H16N2O4 B2565945 5-ethyl-13-(furan-2-carbonyl)benzofuro[2',3':5,6]pyrimido[2,1-a]isoindol-6(5H)-one CAS No. 880810-86-6

5-ethyl-13-(furan-2-carbonyl)benzofuro[2',3':5,6]pyrimido[2,1-a]isoindol-6(5H)-one

Cat. No. B2565945
CAS RN: 880810-86-6
M. Wt: 396.402
InChI Key: QSYGCNIFDFYPNO-UHFFFAOYSA-N
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Description

5-ethyl-13-(furan-2-carbonyl)benzofuro[2',3':5,6]pyrimido[2,1-a]isoindol-6(5H)-one is a useful research compound. Its molecular formula is C24H16N2O4 and its molecular weight is 396.402. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: The compound has been synthesized through various methods, including reactions starting from hydroxy-dihydrobenzofuran acetates and subsequent dehydrogenation, showcasing the compound's utility in organic synthesis (Morón, Nguyen, & Bisagni, 1983).
  • Chemical Structure Analysis: Research on similar compounds, such as ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate, has led to new syntheses and structure elucidation, contributing to our understanding of related chemical structures (Ravindra, Vagdevi, & Vaidya, 2008).

Applications in Medicinal Chemistry and Drug Development

  • Antimicrobial Activity: Compounds like 3-amino-2-mercaptonaphthofuro(3,2-d)pyrimidin-4(3H)-one, derived from similar structures, have shown potential in antimicrobial applications, indicating the possible relevance of 5-ethyl-13-(furan-2-carbonyl)benzofuro[2',3':5,6]pyrimido[2,1-a]isoindol-6(5H)-one in this field (Ravindra, Vagdevi, & Vaidya, 2008).

Applications in Material Science

  • Polymer Synthesis: The compound's structural analogs have been used in the enzymatic polymerization process, forming part of novel biobased furan polyesters, which implies potential uses in biodegradable and sustainable material applications (Jiang et al., 2014).

Applications in Organic Chemistry Research

  • Diverse Organic Reactions: Research into the reactions of furan derivatives, including those structurally related to the compound , has expanded understanding of organic synthesis and reaction mechanisms, contributing to the broader field of organic chemistry (Guillard, Lamazzi, Meth–Cohn, Rees, White, & Williams, 2001).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-ethyl-13-(furan-2-carbonyl)benzofuro[2',3':5,6]pyrimido[2,1-a]isoindol-6(5H)-one involves the condensation of 2-furoic acid with 5-ethyl-6-hydroxybenzofuro[2',3':5,6]pyrimido[2,1-a]isoindol-6(5H)-one, followed by cyclization and dehydration reactions to form the final product.", "Starting Materials": [ "2-furoic acid", "5-ethyl-6-hydroxybenzofuro[2',3':5,6]pyrimido[2,1-a]isoindol-6(5H)-one" ], "Reaction": [ "Step 1: Condensation of 2-furoic acid with 5-ethyl-6-hydroxybenzofuro[2',3':5,6]pyrimido[2,1-a]isoindol-6(5H)-one using a coupling agent such as DCC or EDC to form the corresponding amide intermediate.", "Step 2: Cyclization of the amide intermediate using a dehydrating agent such as POCl3 or SOCl2 to form the benzofuro[2',3':5,6]pyrimido[2,1-a]isoindol-6(5H)-one ring system.", "Step 3: Dehydration of the hydroxyl group using a dehydrating agent such as P2O5 or SOCl2 to form the final product, 5-ethyl-13-(furan-2-carbonyl)benzofuro[2',3':5,6]pyrimido[2,1-a]isoindol-6(5H)-one." ] }

CAS RN

880810-86-6

Molecular Formula

C24H16N2O4

Molecular Weight

396.402

IUPAC Name

12-ethyl-20-(furan-2-carbonyl)-9-oxa-1,12-diazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3,5,7,13,15,17,19-octaen-11-one

InChI

InChI=1S/C24H16N2O4/c1-2-25-23-15-9-4-3-8-14(15)19(21(27)18-12-7-13-29-18)26(23)20-16-10-5-6-11-17(16)30-22(20)24(25)28/h3-13H,2H2,1H3

InChI Key

QSYGCNIFDFYPNO-UHFFFAOYSA-N

SMILES

CCN1C2=C3C=CC=CC3=C(N2C4=C(C1=O)OC5=CC=CC=C54)C(=O)C6=CC=CO6

solubility

not available

Origin of Product

United States

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